4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine and pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a phenylpropyl group and a pyrimidine ring substituted with a pyrrolidinyl group, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Similar compounds with a piperazin-1-yl moiety have been reported to exhibit high in vitro affinities toward the guinea pig jejunal histamine h3 receptor .
Mode of Action
For instance, some piperazine derivatives have been reported to exhibit antagonistic activity against the histamine H3 receptor .
Biochemical Pathways
It’s known that the histamine h3 receptor plays a crucial role in the central and peripheral nervous systems, affecting various neurotransmitter systems .
Pharmacokinetics
It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to reduce food intake in rats and influence brain neurotransmitter concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine and pyrimidine derivatives.
Scientific Research Applications
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with acetylcholinesterase inhibitory activity.
4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: A related compound with potential neuroprotective and anti-neuroinflammatory properties.
Uniqueness
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of piperazine and pyrimidine rings, along with the phenylpropyl and pyrrolidinyl substituents, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-10-24-13-15-26(16-14-24)21-17-20(22-18-23-21)25-11-4-5-12-25/h1-3,7-8,17-18H,4-6,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGQJEIBPRZMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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